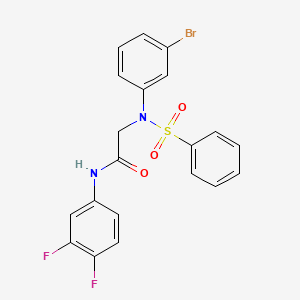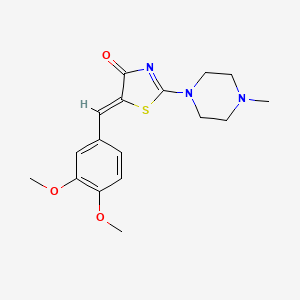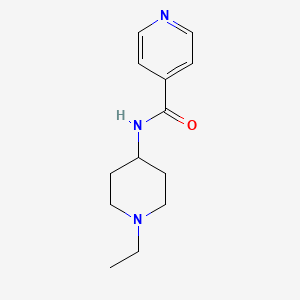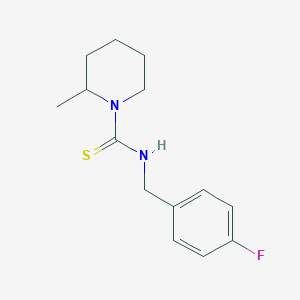
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown great potential in the treatment of cancer. This compound was first synthesized in 2001 by scientists at Bayer Pharmaceuticals and has since been extensively studied for its anti-cancer properties.
Mécanisme D'action
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves the inhibition of several key proteins involved in cancer cell growth and proliferation. RAF kinase is a key protein in the MAPK/ERK signaling pathway, which is commonly activated in cancer cells. By inhibiting RAF kinase, this compound 43-9006 disrupts this pathway and suppresses tumor growth. Additionally, this compound 43-9006 inhibits VEGFR, which is involved in the formation of new blood vessels that supply nutrients to tumors. By inhibiting VEGFR, this compound 43-9006 can starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound 43-9006 has been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease. However, these effects have not been extensively studied and more research is needed to fully understand the mechanisms behind them.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to study than larger proteins. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound 43-9006 has limitations as well. It is not effective against all types of cancer, and some tumors may develop resistance to the drug over time.
Orientations Futures
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. One area of research is the development of new drugs that target the same proteins as this compound 43-9006 but with improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound 43-9006. Finally, researchers are also exploring the use of this compound 43-9006 in combination with other drugs to improve its effectiveness against cancer.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase and VEGFR. This inhibition leads to the suppression of tumor growth and the induction of cancer cell death.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF2N2O3S/c21-14-5-4-6-16(11-14)25(29(27,28)17-7-2-1-3-8-17)13-20(26)24-15-9-10-18(22)19(23)12-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHLZWQGMXDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4700869.png)

![2-(3-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B4700878.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4700880.png)
![5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B4700884.png)
![N-(4-chlorophenyl)-2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B4700892.png)
![ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4700898.png)
![7-allyl-3,9-dimethyl-1-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4700909.png)

![N-(3,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4700924.png)

![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4700946.png)
![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)